![molecular formula C17H32N2O4 B14593976 7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid CAS No. 61042-47-5](/img/structure/B14593976.png)
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid is an organic compound with the molecular formula C17H32N2O4 and a molecular weight of 328.447 g/mol . This compound features a carbamoyl group, a hydroxyl group, and a heptanoic acid chain, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable amine with a carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbamoyl group produces an amine.
Applications De Recherche Scientifique
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxamide derivatives: Compounds with similar structures, such as N-(4-hydroxyphenyl)acetamide and N-(2-hydroxyethyl)acetamide.
Hydroxylated fatty acids: Molecules like 9-hydroxyoctadecanoic acid and 12-hydroxystearic acid.
Uniqueness
7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields.
Propriétés
Numéro CAS |
61042-47-5 |
|---|---|
Formule moléculaire |
C17H32N2O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
7-[carbamoyl(4-hydroxynon-2-enyl)amino]heptanoic acid |
InChI |
InChI=1S/C17H32N2O4/c1-2-3-6-10-15(20)11-9-14-19(17(18)23)13-8-5-4-7-12-16(21)22/h9,11,15,20H,2-8,10,12-14H2,1H3,(H2,18,23)(H,21,22) |
Clé InChI |
JXIFFYXAVHOMMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CCN(CCCCCCC(=O)O)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


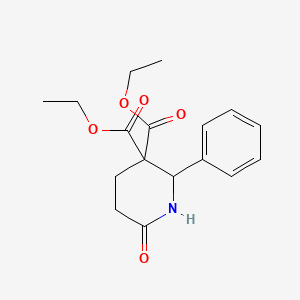
![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
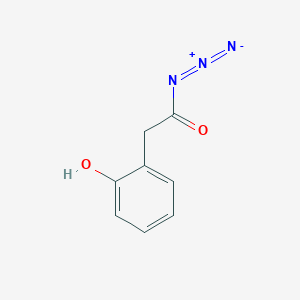
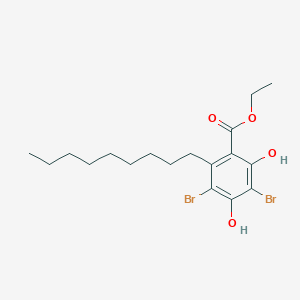

![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
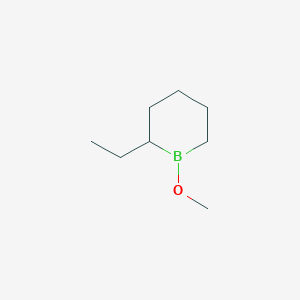
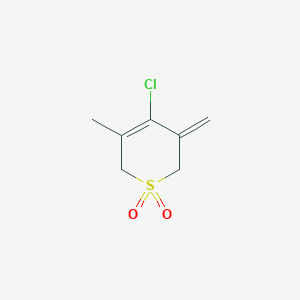
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
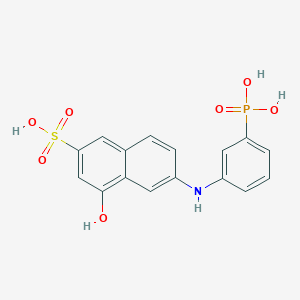
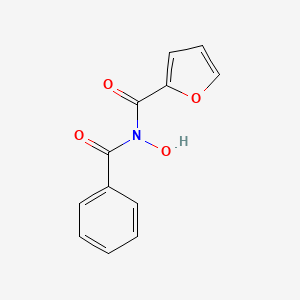
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
